Tetramethyl ethylenetetracarboxylate

Description

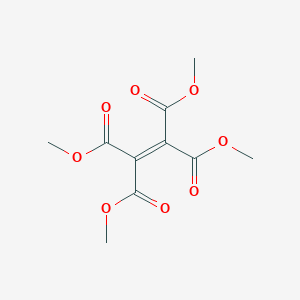

Structure

2D Structure

3D Structure

Properties

CAS No. |

1733-15-9 |

|---|---|

Molecular Formula |

C10H12O8 |

Molecular Weight |

260.2 g/mol |

IUPAC Name |

tetramethyl ethene-1,1,2,2-tetracarboxylate |

InChI |

InChI=1S/C10H12O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h1-4H3 |

InChI Key |

NPBUMSUYCUWTSF-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

Canonical SMILES |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

Other CAS No. |

1733-15-9 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Tetramethyl Ethylenetetracarboxylate

Cycloaddition Reactions of Tetramethyl Ethylenetetracarboxylate

The electron-poor nature of the double bond in this compound makes it an excellent substrate for cycloaddition reactions, particularly with electron-rich alkenes and dienes. These reactions provide routes to synthetically useful four- and six-membered ring systems.

The reaction of this compound with strong electron-rich alkenes, such as ketene (B1206846) acetals, proceeds via a stepwise mechanism involving a polar intermediate, rather than a concerted pathway. This mechanism is influenced by the pronounced difference in the electronic nature of the two reacting olefins.

When this compound reacts with an electron-rich alkene like a ketene diethyl acetal (B89532), the reaction does not proceed through a concerted thermal [2+2] cycloaddition, which is typically forbidden by the Woodward-Hoffmann rules. Instead, the significant electronic disparity between the electron-poor tetracarboxylate and the electron-rich ketene acetal facilitates a stepwise mechanism.

The reaction is initiated by the formation of a zwitterionic tetramethylene intermediate. researchgate.net This dipolar intermediate is a key branching point in the reaction pathway. The subsequent fate of the zwitterion determines the final product distribution and is highly dependent on the reaction conditions, particularly temperature. The intermediate can either undergo ring-closure to form a cyclobutane (B1203170) or experience rotation around the newly formed C2-C3 single bond, which leads to an open-chain product. researchgate.net In the case of this compound, the formation of an open-chain 1-butene (B85601) derivative is often the major outcome, suggesting that bond rotation in the zwitterionic intermediate is a kinetically favorable pathway. researchgate.net

The formation of a four-membered ring, a cyclobutane adduct, occurs when the zwitterionic intermediate collapses through intramolecular cyclization. researchgate.net This process involves the attack of the carbanionic center onto the carbocationic center of the tetramethylene intermediate.

For the reaction involving this compound, the formation of the cyclobutane product is a competing pathway to the formation of the open-chain butene. Research indicates that temperature plays a crucial role in directing the reaction. At very low temperatures, such as -90°C, the presence of the cyclobutane adduct can be detected. researchgate.net This suggests that at lower temperatures, the collapse of the zwitterion to the cyclic product is favored or that the cyclobutane itself is more stable under these conditions, whereas at higher temperatures, the pathway leading to the thermodynamically more stable open-chain product predominates. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Reaction Pathway | Product | Governing Conditions |

|---|---|---|---|---|---|

| This compound | Ketene Diethyl Acetal | Zwitterionic Tetramethylene | Bond Rotation | Open-chain 1-Butene Derivative | Major pathway |

| This compound | Ketene Diethyl Acetal | Zwitterionic Tetramethylene | Cyclization (Collapse) | Cyclobutane Adduct | Favored at low temperatures (-90°C) |

In the context of [4+2] cycloadditions, or Diels-Alder reactions, the reactivity of the participants is governed by their electronic properties. A standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comorganic-chemistry.org Given its four electron-withdrawing ester groups, this compound is a highly electron-poor and therefore an exceptionally reactive dienophile. masterorganicchemistry.comlibretexts.org

The term "inverse electron-demand Diels-Alder" (IEDDA) reaction refers to a specific class of [4+2] cycloadditions where the electronic roles of the reactants are reversed compared to the standard reaction. In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.org

This compound, being an alkene, functions as the dienophile (the 2π component). Its reaction with an electron-rich diene (the 4π component) is electronically favored and proceeds as a normal electron-demand Diels-Alder reaction. masterorganicchemistry.comlibretexts.org The presence of strongly electron-withdrawing groups on the dienophile, such as in this compound, dramatically accelerates the rate of this type of reaction. masterorganicchemistry.com Therefore, while it participates in reactions with an "inverse" pairing of electronics (electron-poor dienophile with electron-rich diene), it does so as the dienophile within the framework of a normal-demand Diels-Alder mechanism.

As a potent dienophile, this compound is expected to react readily with a wide range of conjugated dienes to form substituted cyclohexene (B86901) adducts. The reaction rate is significantly enhanced with dienes bearing electron-donating groups (EDGs), such as alkyl or alkoxy groups, which increase the energy of the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.comlibretexts.org

The reaction proceeds in a concerted, stereospecific manner, leading to the formation of a six-membered ring. wikipedia.org For example, reaction with an electron-rich, acyclic diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a highly substituted cyclohexene derivative. Similarly, a rapid reaction is anticipated with cyclic dienes that are locked in the required s-cis conformation, such as cyclopentadiene (B3395910), which is known to be a highly reactive diene. miracosta.edu The resulting product would be a bicyclic adduct.

| Diene Type | Example Diene | Expected Adduct Structure | Notes |

|---|---|---|---|

| Acyclic, Electron-Rich | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene | Reaction is accelerated by electron-donating methyl groups on the diene. masterorganicchemistry.com |

| Cyclic, Conformationally Locked | Cyclopentadiene | Bicyclic Adduct (Norbornene derivative) | Cyclopentadiene is highly reactive as it is fixed in the necessary s-cis conformation. libretexts.orgmiracosta.edu |

Exploration of (3+2) Annulation Analogs, e.g., Trimethylenemethane Cycloadditions with Electron-Deficient Systems

While this compound is a prime candidate for cycloaddition reactions due to its electron-deficient nature, specific studies on its participation in (3+2) annulation reactions, particularly with trimethylenemethane (TMM) and its synthons, are not extensively documented in the reviewed literature. However, the general principles of TMM cycloadditions provide a framework for predicting the potential reactivity of TMET.

Polymerization and Copolymerization Behavior of this compound

The polymerization behavior of this compound is significantly influenced by its highly substituted and electron-deficient nature.

Alternating Copolymerization with Electron-Rich Monomers, such as Styrenes

This compound readily undergoes spontaneous, radical-initiated alternating copolymerization with electron-rich monomers like styrenes. This propensity for alternation is driven by the large difference in electron density between the two comonomers, which facilitates the formation of a charge-transfer complex that influences the propagation step.

The copolymerization of this compound with styrenes is understood to proceed via a free-radical mechanism. The propagating radical is stabilized by the high delocalization afforded by the four carbomethoxy groups. This delocalization plays a crucial role in making the polymerization viable, as it lowers the activation energy for the addition of the bulky, electron-rich styryl radical to the tetrasubstituted TMET monomer. The reaction is believed to involve the formation of a 1:1 alternating copolymer structure.

A defining characteristic of this compound is the significant steric hindrance presented by its four ester groups. X-ray crystal structure determination has revealed that TMET is a nonplanar molecule, with two of the ester groups oriented out of the plane of the double bond. This non-planar structure, while contributing to the molecule's reactivity in certain aspects, also presents a substantial steric barrier to the approach of a growing polymer chain. This steric hindrance is a primary factor that prevents the homopolymerization of TMET and influences the kinetics and success of its copolymerization. The ability of TMET to copolymerize at all with styrenes is attributed to the powerful electronic driving forces and the stabilization of the propagating radical, which can overcome some of the steric challenges.

A significant feature of the reaction between this compound and electron-rich olefins is the competition between alternating copolymerization and [2+2] cycloaddition, leading to the formation of cyclobutane adducts. The reaction of TMET with N-ethyl-3-vinylcarbazole, for instance, has been shown to yield a cyclobutane adduct at high temperatures. These cycloaddition reactions are thought to proceed through zwitterionic tetramethylene intermediates. The balance between these two pathways is influenced by reaction conditions such as temperature and solvent polarity. The formation of cyclobutane adducts can limit the yield of the desired alternating copolymer.

The table below summarizes the competing reaction pathways for this compound with electron-rich monomers.

| Reaction Pathway | Description | Key Factors Favoring Pathway |

| Alternating Copolymerization | Formation of a 1:1 alternating copolymer with an electron-rich monomer like styrene. | Radical initiation, high delocalization of the propagating radical. |

| [2+2] Cycloaddition | Formation of a cyclobutane adduct. | Higher temperatures, polar solvents that stabilize zwitterionic intermediates. |

Studies on Homopolymerization of this compound

Attempts to induce the homopolymerization of this compound have been unsuccessful. Under conditions of γ-irradiation, which typically initiate radical polymerization, TMET does not form a homopolymer. This resistance to homopolymerization is primarily attributed to the severe steric hindrance imposed by the four bulky carbomethoxy groups surrounding the double bond. This steric crowding prevents the successful propagation of a polymer chain, as the approach of a TMET monomer to a growing chain end is sterically prohibited.

Nucleophilic Reactions Involving this compound

The pronounced electrophilic character of the double bond in this compound makes it an excellent substrate for various nucleophilic reactions. The electron density is significantly withdrawn from the carbon-carbon double bond by the four carboxylate groups, facilitating the attack of nucleophiles.

This compound readily participates in nucleophilic addition reactions, most notably conjugate additions (Michael additions). In these processes, a nucleophile attacks one of the sp²-hybridized carbons of the double bond, leading to the formation of a new carbon-nucleophile bond and a carbanionic intermediate that is stabilized by the adjacent ester groups. This is typically followed by protonation to yield the final saturated adduct.

A significant class of nucleophiles used in these reactions are amines, leading to aza-Michael addition products. The reaction of electron-deficient olefins like ethenetricarboxylates—a close structural analog to this compound—with aromatic amines proceeds efficiently to give amine adducts in high yields. researchgate.net These reactions can often be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), which further activate the electrophilic alkene. researchgate.net For instance, the conjugate addition of N-methylaniline to a related ethenetricarboxylate substrate has been shown to produce the corresponding β-amino ester derivative.

The general mechanism for the aza-Michael addition involves the attack of the amine's lone pair of electrons on the β-carbon of the activated alkene, forming a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino compound.

Another important reaction that falls under this category is the condensation with binucleophiles like hydrazine (B178648) (H₂NNH₂). The reaction likely proceeds via a double Michael addition or a Michael addition followed by a cyclization-condensation step. The initial attack of a hydrazine nitrogen atom onto the double bond is followed by an intramolecular cyclization, where the second nitrogen atom attacks one of the ester carbonyls. This sequence leads to the formation of five-membered heterocyclic rings, such as pyrazolidine (B1218672) derivatives. Such reactions are common for α,β-unsaturated esters, which undergo an initial Michael addition followed by cyclization. rsc.org

Below is a table summarizing representative nucleophilic addition reactions based on highly analogous ethenetricarboxylate systems.

| Reactant 1 | Nucleophile | Catalyst | Product Type | Yield (%) | Ref |

| Tri-ester Analogue | N-methylaniline | Cu(II)-bisoxazoline | Chiral β-amino ester | 91 | researchgate.net |

| Tri-ester Analogue | Aniline | ZnCl₂ | β-amino ester | High | researchgate.net |

| α,β-Unsaturated Ester | Hydrazine Hydrate | None | Pyrazolidin-3-one derivative | - | rsc.org |

| *Data for 1,1-diethyl 2-tert-butyl ethenetricarboxylate, a closely related Michael acceptor. | |||||

| General reactivity pattern for α,β-unsaturated esters. |

Other Reactive Transformations of this compound

Beyond direct nucleophilic additions, the reactivity of this compound extends to other important organic transformations, including cycloadditions and radical reactions.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes this compound an excellent dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The rate of these reactions is significantly enhanced when the dienophile is substituted with electron-withdrawing groups. The presence of four ester groups makes this compound exceptionally reactive towards electron-rich dienes.

For example, in reactions with a common diene like cyclopentadiene, it is expected to form a bicyclic adduct with high efficiency. The stereochemistry of the reaction typically favors the endo product due to secondary orbital interactions in the transition state. The significant rate enhancement for dienophiles with multiple electron-withdrawing groups is well-documented; for instance, the reaction of cyclopentadiene with tetracyanoethylene (B109619) is orders of magnitude faster than its reaction with ethylene (B1197577). A similar high reactivity is anticipated for this compound.

Radical Reactions: Tetra-acceptor-substituted alkenes can also be involved in radical reactions. The synthesis of such compounds can be achieved through methods that involve radical intermediates. One such approach is the formal dehydrodimerization of malonates, which can proceed through a radical pathway accelerated by ultrasound. lookchem.com This indicates that the ethylenetetracarboxylate framework is stable to certain radical conditions and can be formed through them. Furthermore, the electron-poor double bond can react with radical species in radical addition reactions, where a radical adds to the double bond to form a new, more stable radical intermediate that is stabilized by the four ester groups.

Coordination Chemistry of Tetramethyl Ethylenetetracarboxylate

Ligating Properties with Transition Metal Complexes

Tetramethyl ethylenetetracarboxylate functions as an activated olefin ligand, readily coordinating to transition metals in low oxidation states. The primary mode of interaction involves the donation of electron density from the ligand's π-system to a suitable vacant orbital on the metal center. Concurrently, there is a significant back-donation of electron density from a filled d-orbital on the metal to the ligand's π* antibonding orbital. This metal-to-ligand back-donation is a crucial aspect of the bonding and is enhanced by the electron-withdrawing nature of the four carboxylate groups on the tmetc molecule.

The presence of these four ester functionalities significantly lowers the energy of the π* orbital of the double bond, making this compound a strong π-acceptor ligand. This property allows it to form stable complexes with electron-rich metal centers. The extent of back-donation influences the geometry of the coordinated ligand, with a greater degree of back-donation leading to a more pronounced deviation from a planar structure towards a metallocyclopropane-like configuration.

Olefin Substitution Equilibria in Zerovalent Palladium Complexes

The substitution of olefin ligands in zerovalent palladium complexes is a fundamental process in many catalytic cycles. Studies on these equilibria provide valuable insights into the relative coordinating strengths of different olefins. Research has shown that this compound is a highly effective ligand in these substitution reactions, often displacing other olefins from the palladium center. psu.edu

In zerovalent palladium complexes of the type [Pd(η²-olefin)(L-L)], where L-L is a bidentate nitrogen donor ligand like a 2-pyridylmethanimine, this compound can readily substitute a coordinated olefin (ol). The equilibrium constants (K) for these substitution reactions have been determined and highlight the strong coordinating ability of tmetc. psu.edursc.org

For instance, the substitution of dimethyl fumarate (B1241708) (dmf) or 1,4-naphthoquinone (B94277) (nq) by this compound has been investigated. The equilibrium constants for these reactions demonstrate the favorability of the formation of the this compound complex. psu.edursc.org

| Displaced Olefin (ol) | Entering Olefin (ol') | Equilibrium Constant (K) | Conditions |

|---|---|---|---|

| dimethyl fumarate (dmf) | This compound (tmetc) | 1.3 x 10³ | Chloroform, 25°C |

| 1,4-naphthoquinone (nq) | This compound (tmetc) | 1.1 | Chloroform, 25°C |

The kinetics of these substitution reactions have also been explored. For the substitution of dimethyl fumarate by this compound, the reaction proceeds with a second-order rate constant for the forward reaction. In the case of the substitution of 1,4-naphthoquinone by this compound, both the forward and reverse rate constants have been determined. rsc.org

| Displaced Olefin (ol) | Entering Olefin (ol') | Forward Rate Constant (k_f) | Reverse Rate Constant (k_r) | Conditions |

|---|---|---|---|---|

| dimethyl fumarate (dmf) | This compound (tmetc) | (2.0 ± 0.1) x 10⁻² M⁻¹s⁻¹ | - | Chloroform, 25°C |

| 1,4-naphthoquinone (nq) | This compound (tmetc) | (3.0 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | (2.7 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | Chloroform, 25°C |

The activation parameters for these reactions suggest an essentially associative mechanism for the substitution process. rsc.org

Influence of this compound on Metal Complex Stability and Reactivity

The strong π-acceptor character of this compound has a profound influence on the stability and reactivity of the metal complexes it forms. The significant metal-to-ligand back-donation strengthens the metal-olefin bond, contributing to the thermodynamic stability of the complex. This is evident from the large equilibrium constant for the substitution of dimethyl fumarate by this compound in the palladium(0) system. psu.edu

The formation of a stable complex with this compound can alter the reactivity of the metal center. By withdrawing electron density from the metal, the tmetc ligand can make the metal center more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, the strong coordination of this compound can also render the complex less reactive towards dissociative pathways, as the ligand is less likely to dissociate from the metal center.

The associative mechanism observed in the olefin substitution reactions indicates that the coordination of this compound proceeds through a higher-coordinate intermediate. This has implications for understanding the reaction pathways of catalysts where olefin association and dissociation are key steps. The electronic properties of this compound, therefore, not only dictate the stability of its metal complexes but also play a crucial role in modulating their reactivity patterns.

Advanced Spectroscopic and Structural Characterization Methodologies for Tetramethyl Ethylenetetracarboxylate

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for tetramethyl ethylenetetracarboxylate, which would provide definitive information on its solid-state molecular structure, is not publicly available in crystallographic databases. Such a study would be invaluable for unequivocally determining bond lengths, bond angles, and torsion angles.

Analysis of Nonplanar Molecular Geometries and Ester Group Orientations

Without experimental X-ray crystallographic data, a detailed analysis of the nonplanar molecular geometry and the specific orientations of the four ester groups in the solid state remains speculative. Computational modeling studies could offer theoretical insights into the preferred conformations, which are expected to be influenced by steric hindrance between the bulky methoxycarbonyl groups. This steric strain would likely force the molecule to adopt a nonplanar conformation to minimize repulsive interactions. The orientation of the ester groups would be a balance between electronic effects, such as conjugation with the central double bond, and steric factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound in solution.

¹H NMR and ¹³C NMR Investigations

The ¹H and ¹³C NMR spectra of this compound provide key information about its molecular structure in solution. Due to the symmetry of the molecule, a simplified spectrum is expected.

In the ¹H NMR spectrum, a single resonance is typically observed for the twelve protons of the four equivalent methyl groups. The chemical shift of this singlet provides information about the electronic environment of these protons.

The ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the molecule. Key resonances include those for the methyl carbons, the carbonyl carbons of the ester groups, and the sp² hybridized carbons of the central ethylene (B1197577) core. The chemical shifts of these carbons are indicative of their bonding and electronic environment.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹³C | ~53 | Quartet | -OCH₃ |

| ¹³C | ~137 | Singlet | C=C |

| ¹³C | ~163 | Singlet | C=O |

| Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. |

Dynamic NMR Studies of this compound and its Metal Complexes

Currently, there is a lack of specific dynamic NMR (DNMR) studies reported in the literature focusing solely on this compound itself. Such studies could provide insights into conformational dynamics, such as the rotation around the C-C single bonds of the ester groups.

However, the broader field of organometallic chemistry has utilized dynamic NMR to study the behavior of related metal complexes. While not directly about the title compound, these studies on similar ligands demonstrate the potential of DNMR. For instance, variable-temperature NMR experiments on metal complexes of sterically hindered alkenes can reveal information about ligand exchange processes, rotational barriers, and fluxional behavior of the coordinated organic molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Equilibrium Studies

UV-Vis spectroscopy is a valuable technique for monitoring reactions involving this compound and for studying chemical equilibria. The electronic transitions associated with the carbon-carbon double bond and the carbonyl groups give rise to characteristic absorption bands in the UV region.

The position and intensity of these absorption bands can be sensitive to the chemical environment. For example, in reaction monitoring, a change in the conjugation of the π-system or the introduction of new chromophores would result in a shift in the absorption maximum (λmax) or a change in the absorbance. This allows for the real-time tracking of reactant consumption and product formation.

Similarly, in equilibrium studies, changes in the UV-Vis spectrum upon variation of conditions such as concentration, temperature, or the addition of a binding partner can be used to determine equilibrium constants and thermodynamic parameters for processes involving this compound. While the principle is applicable, specific studies detailing the use of UV-Vis for monitoring reactions or equilibria of this particular compound are not extensively documented in readily available literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The vibrational modes of the different bonds in the molecule give rise to characteristic absorption bands in the IR spectrum.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester groups. The presence of a carbon-carbon double bond (C=C) also results in a characteristic stretching vibration, although it is typically weaker than the carbonyl absorption. The C-O stretching vibrations of the ester linkages and the C-H stretching and bending vibrations of the methyl groups also produce distinct bands.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (methyl) | 2950 - 3000 | Medium |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=C stretch | 1640 - 1680 | Medium to Weak |

| C-O stretch (ester) | 1000 - 1300 | Strong |

These characteristic absorption bands provide a spectroscopic fingerprint for this compound, allowing for its identification and the assessment of its purity.

Theoretical and Computational Investigations of Tetramethyl Ethylenetetracarboxylate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms and predict the energetics of chemical transformations. In the context of tetramethyl ethylenetetracarboxylate, DFT studies would be instrumental in understanding its reactivity, particularly in cycloaddition reactions. While a comprehensive body of DFT research specifically targeting this molecule is not extensively available in the reviewed literature, the principles of DFT application can be discussed in the context of its known reactions. One study has indicated that the reaction mechanism of a palladium complex involving this compound was investigated using DFT methods, highlighting the applicability of this theoretical framework to systems containing this molecule. researchgate.net

This compound is known to participate in [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net Experimental observations suggest that these reactions may proceed through a zwitterionic intermediate. researchgate.netresearchgate.net

A DFT analysis of such a cyclization reaction would typically involve the following steps:

Locating Stationary Points: Calculation of the geometries of the reactants, transition states, intermediates (such as the proposed zwitterionic species), and products.

Energy Profile: Determination of the potential energy surface for the reaction pathway, including the calculation of activation energies and reaction enthalpies.

Stereoselectivity: Comparison of the activation energies for different stereochemical pathways (e.g., leading to syn or anti products) to predict the stereochemical outcome of the reaction. The lower the activation energy, the more favored the pathway.

For a hypothetical [2+2] cycloaddition of this compound, DFT could be used to model the stepwise mechanism involving a zwitterionic intermediate and compare its energetics with a concerted pathway. This would provide theoretical evidence to support or refute the experimentally proposed mechanism. The stereoselectivity would be rationalized by examining the steric and electronic interactions in the transition states leading to different stereoisomers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, an FMO analysis would be crucial for understanding its behavior in pericyclic reactions. The key aspects of this analysis would include:

HOMO and LUMO Energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity. A smaller gap generally suggests higher reactivity.

Orbital Symmetry and Overlap: The symmetry of the frontier orbitals determines whether a reaction is allowed or forbidden under thermal or photochemical conditions, according to the Woodward-Hoffmann rules. Effective overlap between the interacting HOMO and LUMO is necessary for bond formation.

In a [2+2] cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other would be analyzed. The relative energies of the HOMOs and LUMOs of the reacting partners would determine the primary interacting orbitals. The coefficients of the atomic orbitals in the HOMO and LUMO would indicate the preferred sites of attack and the regioselectivity of the reaction. While specific HOMO-LUMO energy values for this compound were not found in the searched literature, a computational study would provide these details and offer a deeper understanding of its reactivity.

Computational Modeling of Molecular Structure and Conformation

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Computational modeling provides a powerful means to determine and analyze molecular geometries and conformational preferences.

An X-ray crystal structure determination of this compound has revealed that it is a nonplanar molecule. researchgate.net This experimental finding provides a crucial benchmark for computational models. The key structural features are summarized in the table below.

| Structural Feature | Description |

|---|---|

| Overall Geometry | Nonplanar |

| Ester Group Orientation | Two opposite ester groups are planar with the ethylene (B1197577) core, while the other two are positioned above and below the molecular plane. researchgate.net |

Computational methods, such as geometry optimization using DFT or other quantum mechanical methods, can be employed to:

Calculate the lowest energy conformation of the molecule in the gas phase or in solution.

Compare the calculated structure with the experimental X-ray data to validate the computational method.

Explore the potential energy surface to identify other stable conformers and the energy barriers between them.

Such computational studies would provide a more detailed picture of the conformational landscape of this compound, which is essential for understanding its reactivity and interactions with other molecules.

Advanced Quantum Chemical Calculations for Reactivity Prediction

Beyond FMO theory, advanced quantum chemical calculations can provide more quantitative predictions of a molecule's reactivity. These methods often fall under the umbrella of "Conceptual DFT," which uses derivatives of the energy with respect to the number of electrons to define various reactivity indices.

Some key reactivity indices that could be calculated for this compound include:

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Local Softness (s(r)): Related to the Fukui function and provides similar information about site selectivity.

Comparative Academic Studies with Derivatives and Structural Analogs of Tetramethyl Ethylenetetracarboxylate

Bis(carbomethoxy)maleic Anhydride (B1165640) as a Derived Synthone via Demethoxylation

The conversion of tetramethyl ethylenetetracarboxylate to bis(carbomethoxy)maleic anhydride represents a theoretical pathway involving a demethoxylation reaction. This process, while not extensively detailed in readily available literature, would conceptually involve the selective removal of two methoxy (B1213986) groups and subsequent cyclization to form the anhydride ring. Such a transformation would be a valuable synthetic route, converting a stable ester into a highly reactive anhydride, a versatile synthone in organic synthesis. The reaction would likely require specific catalysts to facilitate the elimination of methanol (B129727) and promote the intramolecular cyclization, overcoming the inherent stability of the tetrasubstituted alkene.

Dimethyl Dicyanofumarate (DDCF): Contrasting Molecular Structures and Polymerization Behavior

A comparison between this compound and dimethyl dicyanofumarate (DDCF) highlights the significant influence of substituent groups on the electronic properties and reactivity of an alkene. The replacement of two carboxylate groups with nitrile groups dramatically alters the molecule's geometry and electron distribution.

| Compound | Molecular Formula | Key Structural Features | Electronic Properties |

| This compound | C₁₀H₁₂O₈ | Four electron-withdrawing carbomethoxy groups attached to a C=C double bond. | Strongly electron-deficient alkene. |

| Dimethyl Dicyanofumarate (DDCF) | C₆H₄N₂O₄ | Two cyano and two carbomethoxy groups across a C=C double bond. | Exceptionally electron-deficient due to the powerful electron-withdrawing nature of the cyano groups. |

The polymerization behavior of these two compounds is expected to differ significantly. The extreme electron deficiency of DDCF makes it a powerful dienophile in Diels-Alder reactions and a potent initiator for certain polymerization reactions. In contrast, while this compound is also an electron-deficient alkene, its reactivity in polymerization is more moderate. This difference in reactivity can be attributed to the superior ability of the cyano group to withdraw electron density compared to the ester group.

Exploration of Other Ethylenetetracarboxylate Esters (e.g., Trimethyl Ethylenetricarboxylate, Tetraethyl Ethylenetetracarboxylate)

The study of other esters of ethylenetetracarboxylic acid, such as trimethyl ethylenetricarboxylate and tetraethyl ethylenetetracarboxylate, provides further insight into the structure-activity relationships of this class of compounds.

Trimethyl ethylenetricarboxylate, with one less carbomethoxy group, is still an electron-deficient alkene, but less so than its tetrasubstituted counterpart. This would theoretically result in altered reactivity in nucleophilic addition and cycloaddition reactions.

Tetraethyl ethylenetetracarboxylate (TEETC) is a closely related analog where the methyl esters are replaced by ethyl esters. ontosight.ai While this substitution has a minor electronic effect, it can influence the physical properties and solubility of the compound. TEETC is synthesized from ethane-1,1,2,2-tetracarboxylic acid and ethanol. ontosight.ai It is a colorless liquid and has been utilized as a monomer in the synthesis of polyesters and polyamides. ontosight.ai

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point |

| Trimethyl Ethylenetricarboxylate | C₈H₁₀O₆ | 202.16 | Not readily available | Not readily available |

| Tetraethyl Ethylenetetracarboxylate | C₁₄H₂₀O₈ | 316.30 | Colorless liquid | 178-180 °C at 10 mmHg ontosight.ai |

Structure-Reactivity Relationships in Related Electron-Deficient Alkenes

The reactivity of electron-deficient alkenes like this compound is governed by the electron-withdrawing nature of their substituent groups. These groups decrease the electron density of the carbon-carbon double bond, making it susceptible to attack by nucleophiles. The general order of reactivity in nucleophilic acyl substitution for carboxylic acid derivatives is a good indicator of the electron-withdrawing strength of different functional groups, which in turn affects the reactivity of the alkene to which they are attached.

The stability of these alkenes is also a key factor. More substituted alkenes are generally more stable. The presence of multiple electron-withdrawing groups can lead to interesting and sometimes complex reaction pathways, including Michael additions, cycloadditions, and various polymerization reactions. The specific nature and orientation of these groups dictate the regioselectivity and stereoselectivity of these transformations. For instance, the powerful electron-withdrawing substituents in these compounds make them excellent candidates for reactions involving the formation of new carbon-carbon bonds under mild conditions.

Emerging Research Trajectories and Future Outlooks for Tetramethyl Ethylenetetracarboxylate in Chemical Sciences

Integration into Novel Polymer Architectures and Sustainable Materials Science

The quest for advanced polymers with tailored properties has led researchers to explore novel monomers that can impart unique characteristics to the resulting materials. Tetramethyl ethylenetetracarboxylate, with its tetra-functional ester groups, presents itself as a compelling building block for the synthesis of complex and potentially sustainable polymer architectures.

The incorporation of this compound into polymer chains can be achieved through polycondensation reactions with diols, leading to the formation of polyesters. alfa-chemistry.com The presence of four ester groups on a compact ethylene (B1197577) backbone offers the potential to create highly branched or cross-linked polymers. These structural features can significantly influence the material's properties, such as thermal stability, mechanical strength, and solubility.

In the context of sustainable materials science, the focus lies on developing polymers from renewable resources that are biodegradable or readily recyclable. alfa-chemistry.comdrugfuture.com While direct evidence of this compound's origin from renewable feedstocks is not yet prevalent in widely published literature, its potential role in creating biodegradable polyesters is an area of active interest. The ester linkages inherent in polymers derived from this monomer are susceptible to hydrolysis, a key mechanism for biodegradation. nih.gov The rate of this degradation can be tuned by copolymerizing this compound with other monomers, allowing for the design of materials with specific lifespans for various applications, from packaging to biomedical devices. researchgate.netontosight.ai

Below is a data table summarizing the potential impact of incorporating this compound into polymer chains:

| Property | Potential Impact of this compound Incorporation | Rationale |

| Architecture | Increased branching and cross-linking | Four reactive ester functional groups |

| Thermal Stability | Potentially enhanced | Cross-linked networks can exhibit higher decomposition temperatures |

| Mechanical Strength | Potentially increased | Higher degree of network formation can lead to more rigid materials |

| Biodegradability | Potential for tunable degradation | Ester linkages are susceptible to hydrolysis |

Catalytic Applications and Ligand Design in Organometallic Chemistry

The electron-withdrawing nature of the four carboxylate groups in this compound makes it an intriguing candidate for applications in organometallic chemistry, particularly as a ligand for transition metals. The oxygen atoms of the carbonyl groups can act as Lewis basic sites, enabling coordination to a metal center. The resulting metal complexes could exhibit unique electronic and steric properties, influencing their catalytic activity.

Research in organometallic catalysis often focuses on the design of ligands that can fine-tune the reactivity of a metal center for specific chemical transformations. pharmaffiliates.com The coordination of this compound to a transition metal could modulate the metal's electron density and coordination sphere, potentially leading to novel catalytic activities. For instance, such complexes could be explored as catalysts in reactions like polymerization, hydrogenation, or cross-coupling reactions. pharmaffiliates.com

While specific examples of catalytically active complexes of this compound are not yet widely reported, the general principles of ligand design in organometallic chemistry provide a strong foundation for future research in this area. The ability to synthesize and modify such ligands is crucial for the development of new and more efficient catalysts. researchgate.net

Mechanistic Elucidation of Complex Reaction Pathways and Intermediates

Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methodologies. The reactivity of the carbon-carbon double bond in this compound, which is highly electron-deficient due to the four attached ester groups, makes it a subject of interest for mechanistic studies, particularly in cycloaddition reactions like the Diels-Alder reaction.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The high degree of electron deficiency in the double bond of this compound suggests it could act as a potent dienophile. One study has shown that a related compound, bis(carbomethoxy)maleic anhydride (B1165640), which can be synthesized from this compound, participates in Diels-Alder reactions. lookchem.com This suggests that this compound itself could be a valuable substrate for investigating the mechanistic nuances of such cycloadditions.

Computational studies, such as those employing density functional theory (DFT), are often used to probe the transition states and intermediates of complex reactions. Such studies on reactions involving this compound could provide valuable insights into the concerted versus stepwise nature of the reaction, the factors influencing stereoselectivity (endo vs. exo products), and the role of catalysts in modulating the reaction pathway. A deeper understanding of these mechanisms will enable chemists to better predict and control the synthesis of complex molecular architectures.

Q & A

Q. What are the recommended methods for synthesizing and purifying tetramethyl ethylenetetracarboxylate in laboratory settings?

The synthesis of this compound typically involves esterification of ethylenetetracarboxylic acid with methanol under acidic catalysis. A stepwise approach includes:

- Reaction Setup : Refluxing the acid with excess methanol and a catalyst (e.g., sulfuric acid) at 60–80°C for 12–24 hours.

- Purification : Post-reaction, neutralize the catalyst, extract the ester using a non-polar solvent (e.g., dichloromethane), and purify via vacuum distillation or recrystallization from ethanol .

- Quality Control : Verify purity using thin-layer chromatography (TLC) or HPLC, targeting >98% purity for research-grade material .

Q. How can researchers characterize this compound to confirm its structural integrity?

Key analytical techniques include:

- Spectroscopy : FT-IR to identify ester carbonyl peaks (~1740 cm⁻¹) and methyl group vibrations . H NMR (δ 3.6–3.8 ppm for methoxy groups) and C NMR for backbone carbons.

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., CHO, expected m/z 338.1).

- Elemental Analysis : Validate C/H/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound as a crosslinker in polymer networks?

Key factors include:

- Reactivity : Optimize reaction temperature (50–70°C) to balance crosslinking efficiency and thermal stability, as decomposition occurs above 100°C .

- Solvent Compatibility : Use aprotic solvents (e.g., DMF, THF) to prevent ester hydrolysis.

- Kinetic Studies : Monitor gelation time via rheometry and confirm network formation using swelling tests or FT-IR to track ester group consumption .

Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

Methodological strategies include:

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C, quantifying hydrolysis products via LC-MS.

- Mechanistic Analysis : Use kinetic modeling (e.g., pseudo-first-order kinetics) to differentiate acid- vs. base-catalyzed pathways.

- Cross-Validation : Compare results with structurally analogous esters (e.g., tetraethyl analogs) to isolate electronic or steric effects .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound batches?

- GC-MS : Detect volatile byproducts (e.g., residual methanol or dimethyl sulfate) with detection limits <0.1%.

- X-ray Crystallography : Resolve crystalline impurities if recrystallization is incomplete.

- Thermogravimetric Analysis (TGA) : Identify non-volatile contaminants by deviations from expected weight-loss profiles .

Safety and Handling Methodologies

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Ventilation : Use fume hoods to mitigate vapor exposure (flash point ~150°C).

- Thermal Monitoring : Employ temperature-controlled reactors with fail-safe cooling to prevent decomposition above 100°C .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin or eyes due to potential irritancy .

Application-Oriented Questions

Q. How can this compound be utilized in the development of biodegradable polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.